molecular formula C8H17N B1416125 (Cyclobutylmethyl)(propan-2-yl)amine CAS No. 1092301-63-7

(Cyclobutylmethyl)(propan-2-yl)amine

Cat. No. B1416125
M. Wt: 127.23 g/mol
InChI Key: DHDCIACKSQENKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized by reacting cyclobutanecarboxylic acid with N,N-diisopropylethylamine, followed by reduction using lithium aluminum hydride.


Molecular Structure Analysis

The molecular formula of (Cyclobutylmethyl)(propan-2-yl)amine is C8H17N. The InChI code is 1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of (Cyclobutylmethyl)(propan-2-yl)amine is 127.23 g/mol. The compound is a powder at room temperature .

Scientific Research Applications

Materials Science and Corrosion Inhibition

Carbohydrate polymers, including derivatives with amine groups, are used for various material applications such as binders, coatings, drug delivery, and notably, corrosion inhibitors for metal substrates. These biopolymers, through their unique molecular and electronic structures, offer green and benign alternatives for metal protection. The amine functionalities in these polymers facilitate metal ion chelation and coordinate bonding, significantly enhancing anticorrosion performance (Umoren & Eduok, 2016).

Biomedical Applications: Drug Synthesis and Biomolecule Immobilization

Amine-functionalized metal–organic frameworks (MOFs) have attracted considerable attention for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Besides environmental applications, these functionalities highlight the significance of amine groups in synthesizing materials for biomedical applications, including drug delivery systems (Lin, Kong, & Chen, 2016). Furthermore, plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization review the essential role of surfaces containing amine groups. These methods underscore the importance of amines in creating bio-interfaces for medical applications (Siow, Britcher, Kumar, & Griesser, 2006).

Environmental Science: Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have proven effective in mineralizing nitrogen-containing compounds, including amines, which are resistant to conventional degradation. This research is crucial for developing technologies focused on degrading amine-based hazardous compounds in water, thereby addressing global concerns about their toxic effects on the environment (Bhat & Gogate, 2021).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(cyclobutylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)9-6-8-4-3-5-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDCIACKSQENKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclobutylmethyl)(propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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